molecular formula C10H16O3 B6351683 Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate CAS No. 1350434-18-2

Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate

Cat. No.: B6351683
CAS No.: 1350434-18-2
M. Wt: 184.23 g/mol
InChI Key: PYWSLDVKSOZIOJ-CBAPKCEASA-N
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Description

Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate, also known as Hagemann’s ester, is an organic compound with the molecular formula C10H14O3. It was first prepared and described in 1893 by German chemist Carl Hagemann. This compound is widely used in organic chemistry as a reagent in the synthesis of various natural products, including sterols, trisporic acids, and terpenoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate typically involves large-scale synthesis using one of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in different alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced ketone groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable reagent in various synthetic and research applications.

Biological Activity

Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate, a compound of interest in organic and medicinal chemistry, has been studied for its biological activities and potential therapeutic applications. This article synthesizes current research findings, including synthesis methods, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is a bicyclic ketoester. The synthesis of this compound often involves enantioselective methods to produce desired stereoisomers. For instance, a notable study demonstrated the use of Baker’s yeast for kinetic resolution, yielding a hydroxyester with significant enantiomeric purity .

Antifibrinolytic Properties

One of the most significant biological activities associated with this compound is its role as a precursor in the synthesis of tranexamic acid (TXA), an established antifibrinolytic agent. TXA is crucial in medical applications for controlling bleeding during surgeries and treating conditions like heavy menstrual bleeding . The synthesis pathway from ethyl 4-oxocyclohexanecarboxylate to TXA highlights the compound's relevance in pharmacology.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit enzyme inhibitory activities. For example, compounds derived from this ketoester have shown potential in inhibiting thromboxane biosynthesis, which is significant for cardiovascular therapies .

Synthesis of Tranexamic Acid

A recent study explored a new synthetic route for tranexamic acid starting from ethyl 4-oxocyclohexanecarboxylate. The process was validated to be scalable and efficient, yielding high-purity TXA suitable for pharmaceutical use . This research emphasizes the compound's utility as a building block in drug development.

Enantioselective Synthesis Research

In another study, the enantioselective synthesis of hexahydronaphthalene derivatives from this compound was investigated. The results demonstrated that specific reaction conditions could enhance diastereoselectivity and enantiomeric excess, contributing to the development of chiral pharmaceuticals .

Table: Summary of Biological Activities

Biological Activity Description References
AntifibrinolyticPrecursor for tranexamic acid; used to control bleeding
Enzyme InhibitionInhibits thromboxane biosynthesis; potential cardiovascular applications
Enantioselective SynthesisProduces high-purity chiral compounds for pharmaceutical applications

Properties

IUPAC Name

ethyl (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3/t7-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWSLDVKSOZIOJ-CBAPKCEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC(=O)C[C@@H]1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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